3-Methylsulfonyl-1-azaspiro[4.4]nonane;hydrochloride
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Overview
Description
3-Methylsulfonyl-1-azaspiro[4.4]nonane;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfonyl group attached to a spirocyclic nonane ring system, which includes a nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-1-azaspiro[4.4]nonane;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonyl-1-azaspiro[4.4]nonane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
3-Methylsulfonyl-1-azaspiro[4.4]nonane;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylsulfonyl-1-azaspiro[4.4]nonane;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylsulfonyl-1-azaspiro[4.5]decane
- 3-Methylsulfonyl-1-azaspiro[4.3]octane
- 3-Methylsulfonyl-1-azaspiro[5.4]undecane
Uniqueness
3-Methylsulfonyl-1-azaspiro[4.4]nonane;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methylsulfonyl-1-azaspiro[4.4]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S.ClH/c1-13(11,12)8-6-9(10-7-8)4-2-3-5-9;/h8,10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSCDXDNIBVSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2(CCCC2)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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